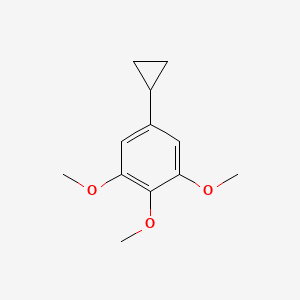![molecular formula C11H10N2O4 B11717603 Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11717603.png)
Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . The molecular formula of this compound is C11H10N2O4, and it has a molecular weight of 234.21 g/mol . Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including their roles as analgesics, anti-inflammatory agents, anticancer agents, and more .
Preparation Methods
The synthesis of Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridylmethyl alcohol with isoxazole-4-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a catalyst and may involve steps such as esterification and cyclization to form the desired isoxazole ring . Industrial production methods may employ similar synthetic strategies but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its role as an anti-inflammatory and anticancer agent . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development . Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and development .
Mechanism of Action
The mechanism of action of Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways . The isoxazole ring structure allows it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate can be compared with other similar compounds, such as other isoxazole derivatives . Similar compounds include 3,5-disubstituted isoxazoles and pyrazoles, which also exhibit diverse biological activities . The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxy(3-pyridyl)methyl group, which imparts distinct chemical and biological properties . This makes it a valuable compound for targeted research and therapeutic applications .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-16-11(15)8-6-17-13-9(8)10(14)7-3-2-4-12-5-7/h2-6,10,14H,1H3 |
InChI Key |
GEQASKYBEXAVJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C(C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


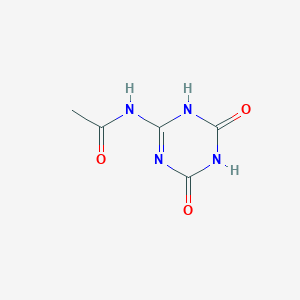
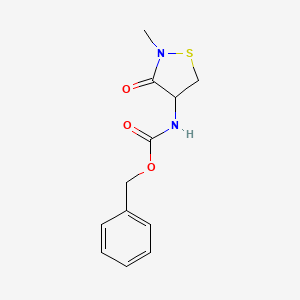
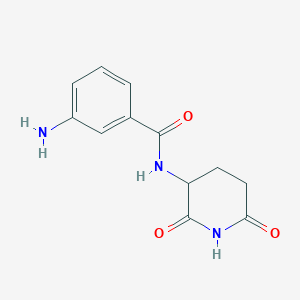
![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)

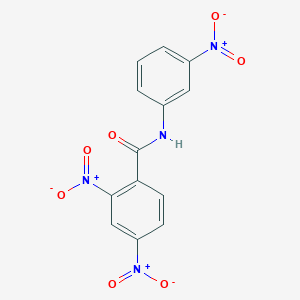
![Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate](/img/structure/B11717567.png)
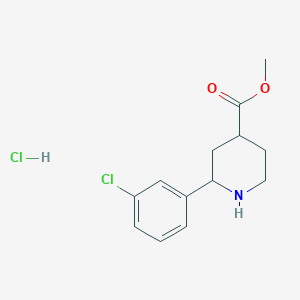


![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)
